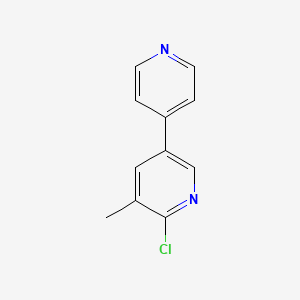

6-Chloro-5-methyl-3,4'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

2-chloro-3-methyl-5-pyridin-4-ylpyridine |

InChI |

InChI=1S/C11H9ClN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 |

InChI Key |

BOIISMLRNITZBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 5 Methyl 3,4 Bipyridine

Strategic Development of the 3,4'-Bipyridine Core

The creation of the pivotal C-C bond between the two pyridine (B92270) rings in 6-Chloro-5-methyl-3,4'-bipyridine necessitates precise control over reactivity and regioselectivity. Various modern synthetic techniques have been developed to address this challenge, offering pathways to this and structurally related asymmetric bipyridines.

Transition Metal-Catalyzed Cross-Coupling Approaches for Asymmetric Bipyridines

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl and hetero-biaryl compounds, including bipyridines. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. libretexts.org For the synthesis of a molecule like this compound, this would typically involve the coupling of a substituted 3-halopyridine with a 4-pyridylboronic acid or vice versa.

The key starting materials for the synthesis of this compound via Suzuki coupling would be 2-chloro-3-methyl-5-halopyridine and pyridine-4-boronic acid. Pyridine-4-boronic acid is a commercially available and stable reagent. organoborons.cominnospk.com The choice of halogen on the other pyridine ring can influence reactivity, with iodides and bromides generally being more reactive than chlorides. rsc.org

The selection of the palladium catalyst and ligand is critical to prevent catalyst inhibition by the nitrogen-containing heterocycles. organic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic activity. Common bases used include sodium carbonate, potassium carbonate, and potassium phosphate.

Table 1: Illustrative Suzuki Coupling Reaction Conditions for Bipyridine Synthesis

| Coupling Partners | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine + Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | High | nih.gov |

| 5-Bromo-2-chloropyridine + Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | - | rsc.org |

This table presents generalized conditions for Suzuki couplings of substituted pyridines to illustrate common catalyst systems and reagents.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and is a powerful tool for constructing bipyridine skeletons. orgsyn.org

For the synthesis of this compound, a plausible Negishi coupling strategy would involve the reaction of a 3-halo-5-methyl-6-chloropyridine with a 4-pyridylzinc reagent, or a 4-halopyridine with a (6-chloro-5-methylpyridin-3-yl)zinc reagent. Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from the organic halide. organic-chemistry.orgchemrxiv.org

Regioselectivity in Negishi coupling of polysubstituted pyridines can be controlled by the relative reactivity of the different halide leaving groups. Generally, the order of reactivity is I > Br > Cl, allowing for selective coupling at one position while leaving other halides intact for subsequent transformations. nih.gov

Table 2: General Parameters for Negishi Coupling in Bipyridine Synthesis

| Organozinc Reagent | Organic Halide | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Pyridylzinc halide | Pyridyl halide/triflate | Pd(0) or Ni(0) | High yield, mild conditions, good functional group tolerance | orgsyn.org |

This table outlines general components and features of the Negishi coupling for the synthesis of bipyridines.

The Stille coupling utilizes an organotin compound (organostannane) and an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org This reaction is highly versatile due to the stability of organostannanes to air and moisture. libretexts.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

In the context of synthesizing this compound, a Stille coupling would likely involve the reaction of a 3-halo-5-methyl-6-chloropyridine with a 4-pyridylstannane, or a 4-halopyridine with a (6-chloro-5-methylpyridin-3-yl)stannane. The reaction typically requires a palladium(0) catalyst, often with the addition of ligands such as phosphines.

The reactivity of the coupling partners in Stille reactions follows the general trend for cross-coupling reactions, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. This chemoselectivity can be exploited to control the site of coupling in polyhalogenated pyridines.

Direct C-H Arylation and Functionalization Strategies

Direct C-H arylation has emerged as an atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. mdpi.com This methodology involves the direct coupling of a C-H bond with an aryl halide or equivalent.

For the synthesis of this compound, a direct C-H arylation approach could involve the coupling of 3-chloro-5-methylpyridine (B97143) with a 4-halopyridine. The regioselectivity of C-H activation on the 3-chloro-5-methylpyridine ring would be a critical factor. The presence of the chloro and methyl substituents would influence the electronic and steric properties of the C-H bonds, directing the arylation to a specific position. Rhodium(I) catalysts have been shown to be effective for the direct arylation of pyridines, particularly at the ortho position. nih.gov Iridium(III) catalysts have also been developed for the direct arylation of C-H bonds in nitrogen-containing heterocycles. sci-hub.box

Homocoupling Reactions (Wurtz, Ullmann) and Their Application in Bipyridine Formation

Homocoupling reactions, such as the Wurtz and Ullmann reactions, are primarily used for the synthesis of symmetrical biaryls. However, modifications of these reactions can be applied to the synthesis of asymmetric bipyridines, although this is less common.

The Wurtz reaction involves the reductive coupling of two alkyl halides using sodium metal. nih.gov The Wurtz-Fittig reaction is a modification that couples an alkyl halide with an aryl halide. iitk.ac.inwikipedia.org While theoretically possible to couple two different heteroaryl halides, this typically leads to a mixture of products and is therefore not ideal for the selective synthesis of an asymmetric bipyridine like this compound.

The Ullmann reaction traditionally involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. preprints.org Modern variations of the Ullmann reaction can be used for the synthesis of asymmetric biaryls, often employing palladium or nickel catalysts and chiral ligands for enantioselective couplings. nih.govresearchgate.netresearchgate.net However, achieving high selectivity in the cross-coupling of two different heteroaryl halides can be challenging.

Electrochemical Synthesis of Bipyridine Scaffolds

Electrochemical methods offer a unique, reagent-minimized approach to the formation of carbon-carbon bonds, making them an attractive avenue for bipyridine synthesis. These techniques leverage electrical current to drive redox reactions, often avoiding the need for harsh chemical oxidants or reductants. For the synthesis of bipyridine scaffolds, electrochemical approaches can be broadly categorized into oxidative and reductive couplings.

While direct electrochemical synthesis of this compound is not extensively documented, the principles can be applied to the coupling of appropriate pyridine precursors. One potential strategy involves the reductive cross-coupling of a 3-halo-6-chloro-5-methylpyridine with pyridine. More commonly, electrochemical methods are used for homocoupling. For instance, the electrolysis of N,N'-dipyridylureas has been reported as a pathway to bipyridine derivatives. Another approach involves the electrochemical transformation of halopyridines, which can generate reactive pyridyl radicals or anions capable of coupling.

The key advantages of electrosynthesis include mild reaction conditions, high functional group tolerance, and amenability to automation and scale-up. The selectivity and efficiency of these reactions are highly dependent on parameters such as electrode material, solvent, supporting electrolyte, and applied potential.

Table 1: Key Parameters in Electrochemical Bipyridine Synthesis

| Parameter | Description | Impact on Synthesis |

|---|---|---|

| Electrode Material | The surface where redox reactions occur (e.g., graphite, platinum, glassy carbon). | Influences reaction kinetics, potential windows, and can sometimes act as a catalyst. |

| Solvent/Electrolyte | The medium providing conductivity and solvating reactants (e.g., DMF, Acetonitrile with Bu₄NBF₄). | Affects reactant solubility, electrochemical stability window, and reaction mechanism. |

| Applied Potential | The electrical potential applied to drive the reaction. | Controls the rate and selectivity of the electron transfer process. |

| Cell Design | Divided or undivided cell configuration. | A divided cell separates anodic and cathodic processes, preventing undesired side reactions. |

Innovative Sulfur and Phosphorus-Mediated Synthetic Routes

Transition-metal-free cross-coupling reactions represent a significant area of development, aimed at overcoming challenges associated with metal-catalyzed processes, such as product contamination and catalyst deactivation by the bipyridine product. Sulfur and phosphorus-mediated routes have emerged as powerful alternatives for C-C bond formation.

Sulfur-Mediated Synthesis: Sulfur's ability to exist in multiple oxidation states and expand its coordination sphere is central to its utility in synthesis. A notable approach involves the reaction of pyridyl lithium or Grignard reagents with pyridyl aryl sulfoxides. This process proceeds through a hypervalent sulfur intermediate, a sulfurane, which then undergoes ligand coupling to form the bipyridine bond. Another strategy employs pyridylsulfonium salts, which can undergo ligand coupling reactions to yield bipyridine derivatives. These methods are advantageous due to their often mild conditions and unique reactivity patterns compared to metal catalysis.

Phosphorus-Mediated Synthesis: Phosphorus-mediated C-C bond formation has also proven effective for bipyridine synthesis. One established method involves the treatment of tri(pyridyl)benzyl phosphonium (B103445) salts with acidic water, which yields symmetrical bipyridines in good yields. A more versatile approach for unsymmetrical bipyridines, such as this compound, involves a tandem SNAr-ligand coupling sequence. In this process, a pyridylphosphine reacts with a chloropyridine to form a bis-heterocyclic phosphonium salt, which upon further treatment, facilitates the ligand coupling to produce the desired bipyridine.

Table 2: Comparison of Sulfur and Phosphorus-Mediated Bipyridine Synthesis

| Method | Key Intermediate | Precursors | Key Features |

|---|---|---|---|

| Sulfur-Mediated | Sulfurane or Sulfonium Salt | Pyridyl lithium/Grignard, Pyridyl sulfoxides | Transition-metal-free, mild conditions. |

| Phosphorus-Mediated | Phosphonium Salt | Pyridylphosphines, Chloropyridines | Good for symmetrical and unsymmetrical bipyridines; avoids common metal catalysts. |

Regiospecific Introduction of Chlorine and Methyl Substituents

The precise placement of the chlorine atom and the methyl group on the pyridine ring is fundamental to the synthesis of this compound. This requires highly regioselective halogenation and methylation strategies.

Halogenation and Methylation Strategies on Pyridine Precursors

Halogenation: Direct electrophilic halogenation of pyridine is challenging due to the ring's electron-deficient nature and typically requires harsh conditions, often leading to mixtures of isomers. A more controlled approach involves the halogenation of activated pyridine derivatives, such as pyridine N-oxides, which will be discussed in section 2.2.3. Alternatively, nucleophilic substitution on pre-functionalized pyridines (e.g., hydroxypyridines or aminopyridines) provides a reliable route. For instance, a 6-hydroxy-5-methylpyridine could be converted to the target 6-chloro derivative using reagents like phosphorus oxychloride (POCl₃). Another strategy involves directed ortho-metalation, where a directing group guides a strong base to deprotonate a specific position, followed by quenching with a chlorine source.

Methylation: Introducing a methyl group can be achieved through various methods. For electron-poor pyridines, a rhodium-catalyzed methylation using formaldehyde (B43269) has been described for the C-3/5 positions following a temporary dearomatization strategy. Organometallic cross-coupling reactions, such as the Negishi or Suzuki coupling, are highly effective. A pyridyl halide can be coupled with a methyl-containing organometallic reagent (e.g., methylzinc chloride or methylboronic acid) in the presence of a palladium catalyst to install the methyl group.

Control of Isomer Purity in Bipyridine Synthesis

Achieving high isomer purity is a critical challenge in the synthesis of unsymmetrically substituted bipyridines. The primary method for ensuring regiospecificity is the use of pre-functionalized pyridine precursors in a cross-coupling reaction. For this compound, this would typically involve a Negishi or Suzuki coupling between a 3-functionalized 5-chloro-6-methylpyridine (e.g., a halide or boronic acid) and a 4-functionalized pyridine.

The Negishi coupling, for example, between a pyridyl zinc reagent and a pyridyl halide or triflate, is a powerful method for preparing methyl-substituted bipyridines with high regioselectivity and yield. The choice of catalyst, ligands, and reaction conditions is crucial to minimize side reactions like homocoupling, which can contaminate the product with symmetrical bipyridines. Careful purification, often involving chromatography or recrystallization, is essential to isolate the desired isomer in high purity.

Utility of Pyridine N-Oxides as Synthetic Intermediates

Pyridine N-oxides are exceptionally versatile intermediates in pyridine chemistry. The N-oxide functionality activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, and it directs substitution patterns, primarily to the 2- and 4-positions.

For the synthesis of the 6-chloro-5-methylpyridine precursor, a 3-methylpyridine (B133936) N-oxide could be a key starting material. The N-oxide activates the ring, allowing for more controlled functionalization. For example, regioselective chlorination of pyridine N-oxides can be achieved under mild conditions, providing practical access to halo-substituted pyridines. The oxygen atom can be readily removed in a subsequent deoxygenation step to yield the desired substituted pyridine. Furthermore, the N-oxide group can direct metallation to the C2 position, which can then be functionalized. The reaction of pyridine N-oxides with arynes has also been developed as a regioselective C-C bond-forming method. Pd-catalyzed C-H cross-coupling reactions with aryl halides are also effectively performed on pyridine-N-oxide substrates.

Optimization of Catalytic Systems and Reaction Conditions

The synthesis of this compound via cross-coupling reactions necessitates careful optimization of the catalytic system to maximize yield and purity. Palladium-catalyzed reactions like Suzuki, Stille, and Negishi are the most common and well-studied methods for bipyridine synthesis.

Key Optimization Parameters:

Catalyst: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) is critical. Air-stable pre-catalysts are often preferred for their ease of handling.

Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Phosphine ligands like PPh₃, XPhos, or imidazolium (B1220033) salts are commonly used. The ligand choice can significantly impact reaction efficiency and selectivity.

Base (for Suzuki coupling): The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step. Its strength and solubility can affect reaction rates and yields.

Solvent: The solvent (e.g., Toluene, Dioxane, DMF) must solubilize the reactants and be compatible with the reaction conditions. The choice of solvent can influence catalyst stability and reaction kinetics.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate without causing catalyst decomposition or promoting side reactions.

For instance, in a Negishi coupling to form a methyl-bipyridine, the reaction of a pyridyl zinc reagent with a pyridyl triflate is often performed in THF at reflux using Pd(PPh₃)₄ as the catalyst. In Suzuki couplings, a common challenge is the inhibition of the catalyst by the bipyridine product; however, the use of stable palladium catalysts with appropriate ligands can mitigate this issue. The optimization process is often empirical, involving screening a matrix of catalysts, ligands, bases, and solvents to identify the ideal conditions for a specific substrate combination.

Palladium-Based Catalysis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of biaryl compounds, including this compound. mdpi.com Methodologies such as the Suzuki, Negishi, and Stille couplings provide reliable pathways for the formation of the critical C-C bond between the two pyridine rings. orgsyn.org

The Suzuki coupling reaction, which involves the coupling of an organoboron reagent with an organohalide, is a widely used method. For the synthesis of this compound, this could be achieved by reacting 2-Chloro-3-methyl-5-bromopyridine with 4-pyridinylboronic acid, or alternatively, 5-bromo-2-chloro-3-methylpyridine (B1331477) with a suitable organoboron derivative of pyridine. The choice of palladium catalyst and ligand is crucial for achieving high yields, with catalyst systems often tailored to overcome the challenge of product inhibition, where the bipyridine product can coordinate to the metal center and reduce catalytic activity. mdpi.com

The Negishi coupling offers an alternative that utilizes an organozinc reagent, which is coupled with an organohalide. orgsyn.org This method is known for its high functional group tolerance and reactivity. orgsyn.org The synthesis of this compound via Negishi coupling would typically involve the reaction of a pyridylzinc halide with a halopyridine in the presence of a palladium catalyst, such as Pd(PPh₃)₄. orgsyn.org

Stille coupling , which employs organotin reagents, is another established palladium-catalyzed method for bipyridine synthesis. orgsyn.org While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki and Negishi couplings in many applications.

A summary of typical components in palladium-based cross-coupling reactions is presented below.

| Coupling Reaction | Pyridine Substrate 1 | Pyridine Substrate 2 | Palladium Catalyst (Example) | Ligand (Example) | Base (Example) | Solvent (Example) |

| Suzuki | Halopyridine | Pyridylboronic Acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O |

| Negishi | Halopyridine | Pyridylzinc Halide | Pd(PPh₃)₄ | PPh₃ | - | THF |

| Stille | Halopyridine | Pyridylstannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene |

Nickel-Based Catalysis

Nickel-based catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can effectively mediate the synthesis of bipyridines and often exhibit unique reactivity. orgsyn.org Similar to palladium, nickel can catalyze Suzuki and Negishi-type couplings for the synthesis of molecules like this compound.

The merger of photoredox catalysis with nickel-bipyridine complexes represents a significant advancement, enabling C-C bond formation under mild conditions using visible light. acs.org In these systems, a photosensitizer absorbs light and engages in an energy or electron transfer process with the nickel complex to drive the catalytic cycle. acs.org While often used for coupling aryl halides with alkyl groups, these principles can be extended to biaryl synthesis. The reactivity of nickel(0), nickel(I), nickel(II), and nickel(III) oxidation states are all relevant in these catalytic cycles. acs.org

| Feature | Description |

| Advantages | Lower cost compared to palladium, unique reactivity profiles. |

| Common Reactions | Suzuki-Miyaura coupling, Negishi coupling, Buchwald-Hartwig amination. |

| Catalyst Precursors | NiCl₂(dppp), Ni(COD)₂, NiCl₂(PCy₃)₂. |

| Ligands | Bipyridine derivatives, phosphines, N-heterocyclic carbenes (NHCs). |

Copper-Mediated Syntheses

Copper-mediated reactions, particularly Ullmann-type couplings, represent a classical approach to biaryl synthesis that continues to be refined. These reactions typically involve the coupling of two aryl halide molecules in the presence of stoichiometric or catalytic amounts of copper, often at elevated temperatures. While traditional Ullmann conditions can be harsh, modern advancements have led to milder reaction protocols using ligands to stabilize the copper catalyst and facilitate the reaction.

For a molecule like this compound, a copper-mediated cross-coupling could theoretically be employed, though achieving selectivity in an unsymmetrical coupling can be challenging. More recently, copper has been used as a co-catalyst in palladium-catalyzed reactions, where it can facilitate transmetalation or other key steps in the catalytic cycle. nih.gov For instance, the synthesis of various pyrimidine (B1678525) derivatives has been achieved through a Pd-catalyzed/Cu-mediated cross-coupling reaction. nih.gov

Chromatographic and Crystallization Techniques for Compound Isolation and Purification

Following the synthesis of this compound, rigorous purification is essential to isolate the compound from unreacted starting materials, catalysts, and byproducts. The primary methods for this are chromatography and crystallization.

Chromatographic Techniques: Flash column chromatography is a standard and widely used method for the purification of bipyridine derivatives. orgsyn.orgorgsyn.org This technique involves passing the crude reaction mixture through a stationary phase, typically silica (B1680970) gel, using a solvent system (mobile phase) to separate the components based on their polarity. For bipyridine compounds, a common mobile phase consists of a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). orgsyn.orgorgsyn.org The polarity of the solvent mixture is optimized to achieve good separation between the desired product and impurities. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), and those containing the pure product are combined and concentrated. orgsyn.org

High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification, offering higher resolution than flash chromatography. For certain bipyridine derivatives, particularly those that are chiral, specialized chiral stationary phases (CSPs) are used to separate enantiomers. nih.govcnr.it

Crystallization Techniques: Crystallization is a powerful purification method that can yield highly pure material. This technique relies on the principle that the desired compound will preferentially form a crystal lattice from a supersaturated solution, while impurities remain dissolved. The process typically involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. The choice of solvent is critical for successful crystallization. Recrystallization from a hot/cold solvent system, such as ethyl acetate, is a common procedure for purifying solid bipyridine compounds. orgsyn.org

In some cases, co-crystallization may be explored, where the target molecule is crystallized with another compound (a co-former) to form a new crystalline solid with specific properties. rsc.org

Comprehensive Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing Analysis

Investigation of Non-Covalent Interactions in Solid State

The packing of molecules in a crystal lattice is governed by a variety of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. An analysis of the crystal packing of 6-Chloro-5-methyl-3,4'-bipyridine would offer insights into these forces and how they influence the material's bulk properties. The absence of crystallographic data precludes any such investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connective and Positional Assignment

NMR spectroscopy is an indispensable tool for confirming the connectivity of atoms within a molecule and for assigning the specific positions of substituents.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

While some commercial suppliers indicate the availability of ¹H and ¹³C NMR data for this compound, this information is not publicly accessible in peer-reviewed literature. A detailed analysis of the chemical shifts and coupling constants would be necessary to unequivocally confirm the substitution pattern on the bipyridine core. Without this data, a definitive assignment of the proton and carbon signals cannot be provided.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC) for Full Structural Characterization

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems. These experiments reveal through-bond and through-space correlations between nuclei, providing a detailed map of the molecular structure. No published studies employing these advanced NMR techniques for this compound could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation patterns upon ionization. This information helps to confirm the elemental composition and can provide clues about the molecule's structure. While the molecular weight of this compound is known to be 204.66 g/mol , detailed studies on its fragmentation pathways under different ionization conditions are not available in the public domain. Such an analysis would be valuable for its analytical characterization.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and fragmentation pattern of a compound. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques employed for the analysis of organic molecules like this compound.

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. For this compound, the molecular ion peak would be expected to correspond to its molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with peaks at M and M+2 in an approximate 3:1 ratio.

ESI-MS is a softer ionization technique, often used for more polar or thermally labile compounds. It typically produces protonated molecules [M+H]⁺ or other adducts. For this compound, which contains basic nitrogen atoms in the pyridine (B92270) rings, ESI-MS in positive ion mode would likely show a prominent peak corresponding to the protonated molecule.

Table 1: Expected Mass Spectrometry Data for this compound

| Ionization Technique | Expected Ion | m/z | Notes |

| EI | [M]⁺ | 204.66 | The molecular ion peak, showing the isotopic pattern for chlorine. |

| ESI | [M+H]⁺ | 205.67 | The protonated molecule, commonly observed in ESI. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear around 2850-3000 cm⁻¹.

C=C and C=N stretching: The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the bipyridine core would result in a series of complex bands in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Methyl group bending: The bending vibrations of the methyl group would be observed around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850-3000 |

| C=C and C=N (Pyridine rings) | Stretching | 1400-1600 |

| C-Cl | Stretching | 600-800 |

| CH₃ | Bending | ~1375 and ~1450 |

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For an aromatic system like this compound, π → π* and n → π* transitions are expected. The conjugation between the two pyridine rings influences the energy of these transitions and thus the wavelength of maximum absorption (λ_max).

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, measures the light emitted by a molecule after it has absorbed light. While not all molecules are highly luminescent, bipyridine derivatives can exhibit fluorescence. The emission spectrum provides information about the excited state of the molecule. The photophysical properties can be modulated by factors such as the substitution pattern on the bipyridine core. researchgate.net

Table 3: Expected UV-Visible and Photoluminescence Data for this compound

| Spectroscopic Technique | Parameter | Expected Observation |

| UV-Visible Spectroscopy | λ_max | Absorption bands corresponding to π → π* and n → π* transitions. |

| Photoluminescence | Emission λ_max | Potential fluorescence emission upon excitation at the absorption maximum. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to confirm the empirical formula, which can be compared to the molecular formula derived from mass spectrometry. For this compound, with the molecular formula C₁₁H₉ClN₂, the theoretical elemental composition can be calculated.

Table 4: Elemental Analysis Data for this compound (C₁₁H₉ClN₂)

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 64.55% |

| Hydrogen | H | 4.43% |

| Chlorine | Cl | 17.32% |

| Nitrogen | N | 13.69% |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the electronic structure and energetic properties of molecules like 6-Chloro-5-methyl-3,4'-bipyridine. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons within the molecule, which dictates its chemical behavior.

The electronic structure of this compound is characterized by the delocalized π-electron systems of the two interconnected pyridine (B92270) rings. The presence of a chlorine atom, a methyl group, and the nitrogen atoms in the rings introduces significant electronic perturbations. The chlorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the electron density across the pyridine ring it is attached to. Conversely, the methyl group is a weak electron-donating group.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. For this compound, DFT calculations can provide a wealth of information.

Molecular Properties: DFT can be employed to calculate various molecular properties, such as the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the region around the chlorine atom would show positive potential.

Reactivity Prediction: DFT is also a powerful tool for predicting chemical reactivity. By analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity. In a study on 2,6-Bis(chloromethyl)pyridine, the calculated HOMO and LUMO energies were used to show that charge transfer occurs within the molecule. nih.gov Similar analyses for this compound would be crucial in understanding its reaction mechanisms.

A theoretical DFT study on a related compound, Ni(3-Methyl-4,4'-bipyridine)[Ni(CN)4], demonstrated the utility of DFT in understanding the structural and electronic properties of bipyridine-based systems. nih.gov

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and can be explored through conformational analysis.

Molecular Mechanics: This method uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. For this compound, a key conformational feature is the dihedral angle between the two pyridine rings. Molecular mechanics can be used to calculate the energy profile for rotation around the C-C bond connecting the rings, identifying the most stable (lowest energy) conformations. Studies on similar bipyridine systems have shown that the preferred dihedral angle is often non-planar due to steric hindrance between the ortho-hydrogens.

Theoretical Spectroscopy: Prediction of NMR, IR, and UV-Vis Spectra

Computational methods can predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. nmrdb.orgsourceforge.io For this compound, these predictions would be based on the calculated electronic environment of each nucleus. The predicted shifts would help in the assignment of the experimentally observed peaks to specific atoms in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can determine the frequencies and intensities of these vibrations. For this compound, the calculated IR spectrum would show characteristic peaks corresponding to the stretching and bending of C-H, C-N, C-C, and C-Cl bonds, as well as the vibrations of the pyridine rings. A study on 2,6-Bis(chloromethyl)pyridine demonstrated good agreement between experimental and calculated vibrational frequencies obtained by DFT. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is commonly used to predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the predicted UV-Vis spectrum would be dominated by π-π* transitions within the bipyridine system.

Investigation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

For this compound, theoretical methods can be used to investigate various potential reaction pathways, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the pyridine nitrogen atoms. By calculating the energies of the transition states for different possible reactions, chemists can predict which reaction is more likely to occur.

A DFT study on the 4,4'-bipyridine-catalyzed reduction of nitrobenzene, for instance, successfully elucidated the reaction mechanism, identifying key intermediates and transition states. jiaolei.group A similar approach for this compound would provide valuable insights into its chemical reactivity and potential applications in synthesis.

Reactivity Profiles and Reaction Mechanisms

Chemical Transformations of the Chlorine Atom in 6-Chloro-5-methyl-3,4'-bipyridine

The chlorine atom at the 6-position of the bipyridine ring is a key site for chemical modification, enabling the introduction of various functional groups through nucleophilic displacement and cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines and other nitrogen-containing heterocycles. nih.govnih.govyoutube.com The chlorine atom in this compound can be displaced by a variety of nucleophiles. This transformation is generally facilitated by the electron-withdrawing nature of the pyridine (B92270) nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org

The reactivity of halopyridines in SNAr reactions can be influenced by the position of the halogen and the presence of other substituents. orgsyn.orgacs.org For instance, the reaction of 2-chloropyridines with amines is a common method to introduce nitrogen-based substituents. youtube.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, leading to a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.comlibretexts.org

In some cases, the coordination of the bipyridine to a metal center can significantly enhance its reactivity towards nucleophilic substitution. researchgate.net The positive charge of the metal-complexed bipyridine can lower the activation barrier for the nucleophilic attack. researchgate.net

The following table provides examples of nucleophilic displacement reactions on related chloro-substituted pyridines and other nitrogen heterocycles, illustrating the types of transformations possible.

Table 1: Examples of Nucleophilic Displacement Reactions on Chloro-Substituted Nitrogen Heterocycles

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloropyridine | Amine | 2-Aminopyridine derivative | youtube.com |

| 7-chloro-5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | Piperidine | 5-Methyl-7-(piperidin-1-yl)- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | nih.gov |

| 7-chloro-5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | cis-2,6-Dimethyl-morpholine | (2R,6S)-2,6-Dimethyl-4-(5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-yl)morpholine | nih.gov |

| 4-Chloro-thieno[3,2-d]pyrimidine | Methyl 4-aminobenzoate | Methyl 4-(thieno[3,2-d]pyrimidin-4-ylamino)benzoate | nih.gov |

This table is for illustrative purposes and shows reactions on similar structures, not specifically on this compound.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of bipyridine derivatives. orgsyn.orgmdpi.com The chlorine atom in this compound serves as an excellent handle for various palladium- or nickel-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.org It is a highly effective method for preparing bipyridines, known for its high yields and mild reaction conditions. orgsyn.org For instance, pyridylzinc halides can be coupled with halopyridines to generate bipyridines. orgsyn.org

Suzuki Coupling: This reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide. mdpi.com It is another versatile method for bipyridine synthesis and has been employed in the preparation of pharmaceutical compounds. mdpi.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. orgsyn.org

The choice of catalyst and ligands is crucial for the success of these reactions. For example, nickel catalysts with bipyridine-based ligands have been extensively studied for cross-electrophile coupling reactions. nih.gov The substituents on the bipyridine ligand can significantly impact the catalytic activity. nih.gov

The following table provides examples of cross-coupling reactions used in the synthesis of bipyridine derivatives.

Table 2: Examples of Cross-Coupling Reactions for Bipyridine Synthesis

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

| Negishi Coupling | Pyridyl zinc halide + Pyridyl halide | Pd(0), phosphine (B1218219) ligand | Bipyridine | orgsyn.org |

| Suzuki Coupling | Pyridylboronic acid + Halopyridine | Palladium catalyst with imidazolium (B1220033) salt ligand | Bipyridine | mdpi.com |

| Stille Coupling | Organotin reagent + Halopyridine | Palladium catalyst | Bipyridine | orgsyn.org |

This table illustrates general strategies for bipyridine synthesis and may not represent reactions performed specifically on this compound.

Reactivity of the Methyl Group: Oxidation and Further Derivatization

While the primary focus of reactivity studies on similar compounds is often on the halogenated ring, the methyl group also presents opportunities for functionalization. The methyl group on the pyridine ring can potentially undergo oxidation to a carboxylic acid or be halogenated to a halomethyl group, which can then be used in further synthetic transformations.

For example, the synthesis of bromo- and chloromethyl-2,2'-bipyridines has been achieved from the corresponding methyl-2,2'-bipyridines. acs.org These halomethyl derivatives are valuable intermediates for introducing a wide range of functionalities.

Electrophilic and Nucleophilic Aromatic Reactivity of the Bipyridine Core

The bipyridine core exhibits a rich and complex reactivity pattern towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: Pyridine itself is generally less reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.com However, the introduction of activating groups or the use of strong reaction conditions can facilitate these reactions. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com The position of substitution is directed by the nitrogen atom and any existing substituents on the rings.

Nucleophilic Aromatic Substitution: As discussed in section 5.1.1, the pyridine rings are susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. youtube.comlibretexts.org The presence of the electron-withdrawing nitrogen atom activates the ring towards this type of reaction. libretexts.org

Detailed Mechanistic Studies of Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.

In addition to the ionic mechanisms typically associated with nucleophilic aromatic substitution, radical and anionic processes can also play a significant role in the chemistry of bipyridines.

Radical Reactions: Some bipyridine syntheses proceed through radical intermediates. For example, a transition-metal-free C-H functionalization method has been reported where a pyridyl radical is generated from a halogenated pyridine. mdpi.com This radical then reacts with another pyridine molecule to form the bipyridine. mdpi.com The formation of radicals can be initiated by single electron transfer (SET) processes. mdpi.com

Anionic Processes: The formation of anionic intermediates is central to nucleophilic aromatic substitution reactions on the bipyridine core. libretexts.org The stability of these intermediates, often referred to as Meisenheimer complexes, is a key factor in determining the reaction's feasibility. libretexts.org Electron-withdrawing groups on the ring can stabilize these anions through resonance. libretexts.org

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, light, and temperature, as well as its susceptibility to chemical and biological degradation. While specific studies on this compound are scarce, its degradation can be inferred from the known behavior of chlorinated pyridines and other chlorinated aromatic compounds.

The carbon-chlorine bond in chloropyridines is generally stable but can undergo cleavage under certain conditions. Reductive dechlorination is a common degradation pathway for chlorinated organic compounds, particularly under anaerobic conditions by microbial action. researchgate.netregenesis.com This process involves the replacement of a chlorine atom with a hydrogen atom.

Photodegradation may also contribute to the breakdown of this compound, especially in the presence of photosensitizers. Ultraviolet radiation can induce the homolytic cleavage of the C-Cl bond, leading to the formation of radical species that can undergo further reactions.

Under aerobic conditions, microbial degradation may proceed via hydroxylation of the pyridine ring, followed by ring cleavage. The presence of the chlorine atom can make the compound more resistant to aerobic biodegradation compared to its non-chlorinated counterpart. nih.gov The initial step often involves the enzymatic replacement of the chlorine with a hydroxyl group. nih.gov Subsequent metabolic pathways can lead to the breakdown of the heterocyclic rings.

The following table outlines potential degradation pathways for this compound based on general principles for related compounds.

| Degradation Pathway | Conditions | Key Transformation | Potential Products |

| Reductive Dechlorination | Anaerobic, microbial | C-Cl bond cleavage, replacement with H | 5-Methyl-3,4'-bipyridine |

| Photodegradation | UV light | C-Cl bond homolysis | Radical intermediates, hydroxylated derivatives |

| Aerobic Biodegradation | Aerobic, microbial | Hydroxylation, ring cleavage | Hydroxylated bipyridines, ring-opened products |

| Hydrolysis | Strong acidic or basic conditions, high temperature | Nucleophilic substitution of Cl by OH | 6-Hydroxy-5-methyl-3,4'-bipyridine |

Table 2: Potential degradation pathways for this compound.

Coordination Chemistry and Metal Complexation of 6 Chloro 5 Methyl 3,4 Bipyridine

Design Principles for 6-Chloro-5-methyl-3,4'-bipyridine as a Ligand

No specific studies on the design principles of this ligand were found.

Synthesis and Characterization of Transition Metal Complexes

No publications detailing the synthesis or characterization of transition metal complexes with this ligand were identified.

Structural Characterization of Coordination Complexes

There are no available crystallographic or other structural data for complexes of this compound.

Electronic and Geometric Structure of Complexes

Information on the electronic and geometric structure of complexes containing this specific ligand is not available.

Ligand Field Effects and Spectroscopic Signatures of Metal Complexes

Without synthesized complexes, no data on ligand field effects or spectroscopic signatures can be reported.

Applications in Homogeneous and Heterogeneous Catalysis

No documented applications of this compound in catalysis were found in the searched literature.

Integration into Supramolecular Assemblies and Frameworks

There is no available research on the use of this compound in the construction of supramolecular assemblies or frameworks.

Advanced Research on Structural Analogues and Functionalized Derivatives

Systematic Exploration of Positional and Substituent Effects on Bipyridine Reactivity

The reactivity of a bipyridine, such as 6-Chloro-5-methyl-3,4'-bipyridine, is intricately governed by the electronic and steric effects of its substituents. The positions of the chloro and methyl groups are not arbitrary; they dictate the electron density distribution across the pyridine (B92270) rings and influence the accessibility of the nitrogen lone pairs for coordination with metal ions or participation in chemical reactions.

Electronic Effects:

The chlorine atom, being an electron-withdrawing group, decreases the electron density on the pyridine ring to which it is attached. This effect is most pronounced at the ortho and para positions relative to the chlorine atom.

Conversely, the methyl group is an electron-donating group, which increases the electron density on its pyridine ring.

Steric Effects:

The methyl group can create steric hindrance, which may affect the approach of reactants or the coordination geometry when the bipyridine acts as a ligand.

These substituent effects can be systematically studied by comparing the reactivity of this compound with its isomers and other substituted bipyridines in various chemical transformations, such as cross-coupling reactions or metal-catalyzed processes.

Synthesis and Study of Isomeric Chloro-Methyl Bipyridines

The synthesis of different isomers of chloro-methyl bipyridines is crucial for a comprehensive understanding of structure-activity relationships. Standard synthetic methodologies for bipyridines, such as Suzuki, Stille, and Negishi cross-coupling reactions, can be adapted to create a library of these isomers. nih.govresearchgate.net For instance, coupling a chloro-methyl-substituted halopyridine with a pyridineboronic acid (Suzuki coupling) or a pyridylstannane (Stille coupling) can yield the desired bipyridine. researchgate.netmdpi.com

Once synthesized, these isomers are subjected to detailed studies to characterize their physical and chemical properties. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm their structures. mdpi.com Comparative studies of their reactivity, pKa values, and coordination behavior with various metal ions provide valuable data on how the positions of the chloro and methyl groups fine-tune the properties of the bipyridine molecule. mdpi.com

Diversification of the Bipyridine Scaffold for Specific Research Goals

The this compound scaffold is a versatile platform for creating a diverse range of functionalized derivatives. The chloro and methyl groups can serve as handles for further chemical modifications, or they can be retained to modulate the properties of the final molecule.

Table 1: Potential Diversification Strategies for this compound

| Functionalization Site | Reaction Type | Potential New Functional Group | Research Goal |

| Chlorine Atom | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Introducing new coordination sites, altering solubility |

| Methyl Group | Oxidation | Carboxylic Acid | Creating a site for amide or ester linkages |

| Pyridine Ring | C-H Activation/Functionalization | Aryl or Alkyl groups | Tuning electronic properties, increasing steric bulk |

This diversification allows researchers to design and synthesize novel ligands for catalysis, new materials with specific electronic or photophysical properties, and potential bioactive molecules. nih.govnih.gov For example, introducing a chiral substituent could lead to the development of new asymmetric catalysts.

Comparison of 3,4'-Bipyridine Reactivity with Other Bipyridine Linkages

Bipyridines can exist as several isomers depending on the point of connection between the two pyridine rings (e.g., 2,2', 2,3', 3,3', 4,4'). mdpi.com The 3,4'-linkage in this compound results in a non-symmetrical molecule with distinct electronic and coordination properties compared to its symmetrical counterparts like 2,2'- and 4,4'-bipyridines.

Table 2: Comparison of Bipyridine Isomer Properties

| Isomer | Symmetry | Chelating Ability | Typical Applications |

| 2,2'-Bipyridine | Symmetrical | Strong | Catalysis, Photosensitizers |

| 3,3'-Bipyridine | Symmetrical | Weak/Bridging | Supramolecular Chemistry |

| 4,4'-Bipyridine | Symmetrical | Bridging Ligand | Metal-Organic Frameworks, Viologens. wikipedia.orgacs.org |

| 3,4'-Bipyridine | Asymmetrical | Weak/Bridging | Building block for complex ligands |

The 2,2'-isomer is a classic chelating ligand, forming stable five-membered rings with metal ions. rsc.org In contrast, the 3,4'- and 4,4'-isomers typically act as bridging ligands, connecting two different metal centers. The reactivity of the 3,4'-isomer is influenced by the electronic communication between the two rings, which is different from that in other isomers. nih.gov This can affect its role in catalysis and the properties of the resulting metal complexes. acs.org

Multi-functionalized Bipyridine Derivatives

The synthesis of bipyridine derivatives bearing multiple functional groups is a growing area of research. mdpi.com Starting from a scaffold like this compound, additional functional groups can be introduced to create highly tailored molecules. For example, a third or even fourth functional group could be added to one of the pyridine rings through regioselective synthesis.

These multi-functionalized bipyridines can exhibit complex and interesting properties. For instance, a bipyridine with both electron-donating and electron-withdrawing groups might have unique photophysical characteristics. A derivative with multiple coordination sites could form intricate supramolecular structures or act as a multi-modal sensor. The development of efficient synthetic routes to such complex molecules is a significant challenge but holds great promise for advancing various fields of chemistry. mdpi.com

Future Research Directions and Potential Academic Impact

Development of More Efficient and Sustainable Synthetic Routes

While the synthesis of bipyridine derivatives is well-established, the development of more efficient, sustainable, and cost-effective routes for unsymmetrically substituted compounds like 6-Chloro-5-methyl-3,4'-bipyridine remains a key research goal. mdpi.com Future work in this area could focus on several promising strategies.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, are powerful tools for constructing the bipyridine scaffold. orgsyn.org For instance, a plausible route to this compound could involve the Negishi coupling of a 4-pyridylzinc reagent with 3-bromo-6-chloro-5-methylpyridine. orgsyn.org Research could optimize these reactions by developing more active and stable palladium catalysts, potentially allowing for lower catalyst loadings and milder reaction conditions. mdpi.com The use of N-heterocyclic carbene (NHC) ligands, for example, has been shown to improve catalyst durability and performance. nih.gov

Furthermore, a significant push towards sustainability encourages the exploration of greener alternatives. This includes employing photocatalytic methods that utilize visible light, which can offer mild conditions and good functional group tolerance. mdpi.com Transition-metal-free C-H activation is another burgeoning field that could provide a more atom-economical synthesis by directly coupling pyridine (B92270) derivatives, avoiding the need for pre-functionalized starting materials. mdpi.com The development of methods using less toxic reagents, for example, moving away from the highly toxic organotin compounds used in Stille coupling, is also a critical direction. mdpi.com

Table 1: Comparison of Potential Synthetic Routes for Substituted Bipyridines

| Synthetic Method | Typical Reactants | Advantages | Challenges/Disadvantages | Potential for Sustainability |

|---|---|---|---|---|

| Negishi Coupling | Pyridylzinc Halide + Halopyridine | High yield, mild conditions, good functional group tolerance. orgsyn.org | Requires preparation of organozinc reagents. | Can be improved with more efficient catalysts and greener solvents. |

| Suzuki Coupling | Pyridylboronic Acid + Halopyridine | Stable and accessible boronic acids, high turnover numbers possible. mdpi.com | Can be sensitive to reaction conditions; boronic acids can be costly. | Water can sometimes be used as a solvent. mdpi.com |

| Stille Coupling | Organostannane + Halopyridine | Useful for many derivatives. | High toxicity of organotin reactants. mdpi.com | Low sustainability due to toxic reagents. |

| Photocatalytic Coupling | Aryl Halides | Uses visible light, mild conditions, can use water as a reducing agent. mdpi.com | May require specific photocatalysts and additives. | High potential due to use of light energy and potential for cleaner procedures. mdpi.com |

| C-H Arylation | Pyridine + Arylating Agent | Atom-economical, avoids pre-functionalization. mdpi.com | Regioselectivity can be a major challenge. | High; reduces waste from protecting groups and pre-functionalization steps. |

Exploration of Novel Reactivities and Transformation Pathways

The functional groups on this compound—specifically the chlorine atom and the methyl group—serve as handles for a wide array of subsequent chemical transformations. Future research should focus on exploring the reactivity of this scaffold to generate a library of new, more complex heterocyclic molecules.

The chlorine atom is a prime site for further functionalization, most notably through additional cross-coupling reactions. This would allow for the introduction of various aryl, alkyl, or amino groups at this position, creating a diverse set of tri-substituted bipyridine derivatives. The reactivity of the C-Cl bond can be tuned, offering a platform for sequential, site-selective modifications.

The methyl group also offers avenues for novel reactions. It could be functionalized through oxidation to an aldehyde or carboxylic acid, or via halogenation to form a halomethyl group, which is a versatile precursor for further derivatization. acs.org These transformations would yield bipyridine ligands with new electronic and steric properties, and potentially new coordination capabilities.

Moreover, direct C-H functionalization on the pyridine rings represents a frontier in heterocyclic chemistry. rsc.org Developing methodologies to selectively activate and functionalize specific C-H bonds on the this compound core would be a significant academic achievement, providing highly efficient pathways to complex molecules that are difficult to access through traditional methods. mdpi.com

Rational Design of Bipyridine-Based Functional Materials

Bipyridines are fundamental building blocks in materials science, particularly in the construction of photosensitizers and redox-active systems. mdpi.com The specific substitution pattern of this compound makes it an intriguing candidate for incorporation into such functional materials.

Photosensitizers: Bipyridine ligands are central to many successful photosensitizers, such as ruthenium(II) and iridium(III) complexes, used in photodynamic therapy (PDT) and dye-sensitized solar cells. acs.orgmdpi.com The electronic properties of the bipyridine ligand directly influence the photophysical properties of the metal complex, including its absorption spectrum and excited-state lifetimes. acs.org

Future research could involve synthesizing metal complexes using this compound as a ligand. The electron-withdrawing nature of the chlorine atom and the electron-donating methyl group would asymmetrically perturb the electronic structure of the bipyridine π-system. This could be used to tune the metal-to-ligand charge transfer (MLCT) bands, potentially shifting absorption to longer, more therapeutically relevant wavelengths (the "phototherapeutic window"). mdpi.com Computational studies could predict these effects, guiding the rational design of new photosensitizers with optimized properties. mdpi.com

Redox-Active Systems: Bipyridinium salts, known as viologens, are well-known redox-active molecules used in electrochromic devices and redox-flow batteries. frontiersin.org The redox potential of these systems can be finely tuned by the substituents on the bipyridine rings. frontiersin.org this compound could serve as a precursor to novel, unsymmetrical viologen-type molecules. The electronic influence of the chloro and methyl groups would be expected to alter the reduction potentials of the system. Investigating the electrochemical behavior of derivatives of this compound could lead to the development of new redox-active materials with tailored properties for energy storage or molecular switching applications. The bipyridine scaffold itself can exist in neutral, radical anion, and dianion forms, making it a "redox-active" or "non-innocent" ligand that can actively participate in the redox chemistry of its metal complexes. nih.govacs.org

Table 2: Potential Applications of Functional Materials Based on Substituted Bipyridines

| Material Type | Core Concept | Key Bipyridine Role | Influence of Substituents (e.g., Chloro, Methyl) | Potential Application |

|---|---|---|---|---|

| Photosensitizers (e.g., Ru(II), Ir(III) complexes) | Light absorption followed by energy or electron transfer. mdpi.com | Ligand for metal center, participates in MLCT. acs.org | Tune absorption spectra, excited state energies, and redox potentials. acs.org | Photodynamic therapy, mdpi.com Dye-sensitized solar cells. acs.org |

| Redox-Active Systems (e.g., Viologens) | Reversible multi-step reduction. frontiersin.org | Core redox-active scaffold. wikipedia.org | Modify reduction potentials and stability of radical species. frontiersin.org | Redox-flow batteries, electrochromic devices. frontiersin.org |

| Supramolecular Architectures | Self-assembly of molecules via non-covalent interactions. | Metal-coordinating building block. researchgate.net | Control geometry, stability, and host-guest properties of the assembly. | Sensors, catalysis, molecular machines. mdpi.com |

Theoretical Advancements in Predicting Bipyridine Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of molecules and guiding experimental design. acs.orgmdpi.com For a molecule like this compound, theoretical studies can provide profound insights.

Future computational work could focus on:

Predicting Electronic Properties: Calculating the molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions to understand the intrinsic reactivity and coordinating ability of the molecule. nih.gov

Simulating Spectroscopic Data: Time-dependent DFT (TD-DFT) can predict UV-visible absorption spectra for the bipyridine itself and its potential metal complexes, helping to interpret experimental data and predict the effects of substitution on photophysical properties. mdpi.commdpi.com

Modeling Reaction Pathways: Theoretical calculations can be used to explore the mechanisms of potential synthetic reactions or subsequent functionalizations, helping to optimize reaction conditions and predict regioselectivity.

Informing Material Design: By calculating the redox potentials of derived systems or the excited-state properties of potential photosensitizers, computational studies can screen candidates in silico, prioritizing the most promising structures for synthesis and reducing experimental effort. mdpi.comrsc.org

Combining experimental work with these theoretical predictions will enable a more rational, hypothesis-driven approach to the design of new functional molecules and materials based on the this compound scaffold. maynoothuniversity.ie

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of specifically designed molecules like this compound contributes significantly to the broader field of heterocyclic chemistry. rsc.orgmdpi.com Research on this compound would provide valuable data points for understanding fundamental structure-property relationships.

By systematically synthesizing derivatives and studying their properties, researchers can build a more nuanced understanding of how substituent effects—both steric and electronic—propagate through the bipyridine system. This knowledge is crucial for the rational design of any molecule containing a pyridine or bipyridine core.

Furthermore, challenges encountered in the synthesis and functionalization of this molecule can spur the development of new synthetic methodologies that are broadly applicable to other heterocyclic systems. thieme-connect.de The insights gained from studying its coordination chemistry, photophysics, and electrochemistry will enrich the foundational knowledge base that underpins diverse applications, from medicinal chemistry to materials science. mdpi.comnih.gov In essence, the focused study of this compound serves as a microcosm for the broader challenges and opportunities in modern heterocyclic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.